molecular formula C15H21N3O2S3 B125393 Arotinolol CAS No. 68377-92-4

Arotinolol

Katalognummer B125393
CAS-Nummer: 68377-92-4
Molekulargewicht: 371.5 g/mol
InChI-Schlüssel: BHIAIPWSVYSKJS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Arotinolol Description

Arotinolol is a medication with multifaceted pharmacological effects, primarily used in the treatment of cardiovascular conditions such as hypertension. It is recognized for its dual antagonistic action on alpha- and beta-adrenergic receptors, which contributes to its antihypertensive properties . Additionally, arotinolol has been investigated for its potential therapeutic effects in other medical conditions, including essential tremor , obesity , and parkinsonian tremor .

Synthesis Analysis

While the provided papers do not detail the synthesis of arotinolol, they do discuss the synthesis of related compounds, known as arotinoids. These compounds are synthetic retinoids with a structure that allows them to mimic some of the biological activities of vitamin A . The synthesis of such compounds typically involves complex organic reactions to create the desired molecular architecture that confers specific biological properties.

Molecular Structure Analysis

Arotinolol's molecular structure allows it to interact with both alpha- and beta-adrenergic receptors. This dual action is relatively unique among adrenergic blockers and is responsible for its effectiveness in treating hypertension and other conditions . The structure-activity relationship is crucial in determining the potency and selectivity of arotinolol for different receptor subtypes.

Chemical Reactions Analysis

The chemical reactions involving arotinolol primarily relate to its interaction with adrenergic receptors. Arotinolol acts as an antagonist, meaning it binds to these receptors without activating them, effectively blocking the action of endogenous catecholamines like adrenaline and noradrenaline . This blockade results in various physiological responses, such as reduced heart rate and vasodilation, which are beneficial in managing hypertension.

Physical and Chemical Properties Analysis

Arotinolol's physical and chemical properties, such as solubility, stability, and pharmacokinetics, are essential for its medicinal application. These properties determine how the drug is absorbed, distributed, metabolized, and excreted from the body. The papers suggest that arotinolol has favorable properties that contribute to its therapeutic effects, such as the ability to reduce serum lipid and apolipoprotein levels in patients with mild essential hypertension .

Relevant Case Studies

Several case studies have been conducted to evaluate the efficacy of arotinolol in various conditions. For instance, a study on patients with essential tremor showed that arotinolol significantly reduced the amplitude of postural tremor, supporting the therapeutic role of peripheral beta-adrenergic receptors in this condition . Another study demonstrated the potential of arotinolol in reducing obesity by activating thermogenesis in brown adipose tissue, which could lead to weight loss . Additionally, arotinolol has been shown to suppress tremor in MPTP-induced parkinsonian monkeys, suggesting its utility as an adjunct therapy for Parkinson's disease .

Wissenschaftliche Forschungsanwendungen

1. Arotinolol and Obesity

Arotinolol, an alpha/beta-adrenergic blocker, exhibits potential anti-obesity effects. Research indicates that arotinolol may stimulate thermogenesis in brown-fat cells, although its efficacy as a direct stimulant of thermogenesis is limited due to its weak and partial agonistic action on beta3-adrenergic receptors. This implies that the anti-obesity effects of arotinolol might involve additional pathways beyond direct stimulation of brown adipose tissue (Zhao et al., 2001).

2. Arotinolol in Hypertension and Cardiovascular Diseases

Arotinolol demonstrates effectiveness in treating hypertension, particularly in middle-aged diastolic hypertension, without adverse reactions on glucose and lipid metabolism (Guo Ji-zhen, 2008). Additionally, it has shown promise in improving arterial stiffness in spontaneously hypertensive rats, potentially involving increased nitric oxide production and decreased collagen contents in large arteries (Zhou et al., 2014).

3. Arotinolol in Chronic Heart Failure

In the treatment of chronic heart failure, arotinolol has demonstrated significant improvements in treatment efficiency, left ventricular ejection fraction, cardiac index, stroke volume, and reductions in brain natriuretic peptide and left ventricular end diastolic volume. This indicates its efficacy and safety in managing chronic heart failure symptoms (Huang et al., 2022).

4. Arotinolol in Kidney Disease

Arotinolol has shown efficacy in treating patients with V-stage chronic kidney disease combined with hypertension. It effectively controls blood pressure and heart rate without influencing the lipid profile, suggesting its safety and effectiveness for this patient group (Yi, 2013).

5. Arotinolol in Essential Tremor

Arotinolol has been investigated for its efficacy and safety in the treatment of essential tremor, showing a significant reduction in tremor scores with minimal adverse events. This suggests its potential utility as a treatment for this condition (Zhang Jia--tang, 2000).

6. Arotinolol and Idiopathic Dilated Cardiomyopathy

Long-term arotinolol therapy has shown favorable effects on left ventricular function in patients with idiopathic dilated cardiomyopathy. The improvement in systolic function and decrease in left ventricular end-systolic dimension indicate its potential as a therapeutic agent in this condition (Fan, 2008).

7. Arotinolol in Arrhythmia

Arotinolol has demonstrated a protective effect against aconitine-induced acute arrhythmia in rats, suggesting its potential utility in arrhythmia treatment. This effect is associated with improvements in antioxidant enzyme activities and ion pump function (Chen Yan, 2013).

Safety And Hazards

Arotinolol should be handled with care to avoid dust formation and contact with skin and eyes . It is advised to use personal protective equipment and ensure adequate ventilation when handling Arotinolol .

Eigenschaften

IUPAC Name

5-[2-[3-(tert-butylamino)-2-hydroxypropyl]sulfanyl-1,3-thiazol-4-yl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2S3/c1-15(2,3)17-6-9(19)7-21-14-18-10(8-22-14)11-4-5-12(23-11)13(16)20/h4-5,8-9,17,19H,6-7H2,1-3H3,(H2,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHIAIPWSVYSKJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(CSC1=NC(=CS1)C2=CC=C(S2)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3022619
Record name Arotinolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3022619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

599ºC at 760 mmHg
Record name Arotinolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09204
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Solubility

Slightly soluble
Record name Arotinolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09204
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Arotinolol binds to the β1-, β2- and α1- adrenergic receptor sites with a very high affinity. Radioligand studies have shown that arotinolol presents a higher affinity to the β-receptor compared to the α-receptor. The elucidated mechanism of action seems to be the result of a reduction in the cardiac output via the β-blockade and an additional inhibition of the counter-regulatory increase in peripheral resistance mediated by the α-blockade.
Record name Arotinolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09204
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Arotinolol

CAS RN

68377-92-4
Record name Arotinolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68377-92-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arotinolol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068377924
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arotinolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09204
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 68377-92-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=317940
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Arotinolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3022619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AROTINOLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/394E3P3B99
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

149-153ºC
Record name Arotinolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09204
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Arotinolol
Reactant of Route 2
Reactant of Route 2
Arotinolol
Reactant of Route 3
Reactant of Route 3
Arotinolol
Reactant of Route 4
Arotinolol
Reactant of Route 5
Arotinolol
Reactant of Route 6
Reactant of Route 6
Arotinolol

Citations

For This Compound
1,200
Citations
H WU, Y ZHANG, J HUANG, Y ZHANG, G LIU… - Hypertension …, 2001 - jstage.jst.go.jp
… All patients were given Arotinolol 10—20 mg twice daily for 4 … Arotinolol was effective in 78.2% of dippers and 54.2% of non… In conclusion, Arotinolol, which can be dosed twice daily, is …
Number of citations: 21 www.jstage.jst.go.jp
P Huang, Q Song, Y Wang, A Wang, L Guo… - Frontiers in …, 2022 - frontiersin.org
… safety of arotinolol in the treatment of chronic heart failure. … efficacy of arotinolol in patients with chronic heart failure. … given arotinolol (40 mg per day) for 4 weeks showed that arotinolol …
Number of citations: 5 www.frontiersin.org
JS Lim, DK Gong, JK Kim, IG Jung… - Korean Circulation …, 1990 - synapse.koreamed.org
Arotinolol, a new alpha and beta receptor antagonist, was administered in 27 essential … In summary, arotinolol seemed to be an effective antihypertensive drug in treating mild to …
Number of citations: 1 synapse.koreamed.org
KS Lee, JS Kim, JW Kim, WY Lee, BS Jeon… - Parkinsonism & related …, 2003 - Elsevier
… evaluated the dose of each (arotinolol 10 mg per day and propranolol 40 mg per day, arotinolol 20 mg per day and propranolol 80 mg per day, arotinolol 30 mg per day and propranolol …
Number of citations: 48 www.sciencedirect.com
D Bing, C Wen-peng, X Guo-liang… - African Journal of …, 2011 - academicjournals.org
Arotinolol had been used for treatment of essential hypertension. We conducted a meta-analysis to compare the efficacy and safety of arotinolol with other antihypertensive drugs in …
Number of citations: 2 academicjournals.org
H Watanabe, M Kakihana, S Ohtsuka… - Journal of the American …, 1998 - jacc.org
Objectives. This study was designed to compare the preventive effect of nitrate tolerance between carvedilol with antioxidant properties and arotinolol without antioxidant properties. …
Number of citations: 52 www.jacc.org
Y Kuroda, R Kakigi, H Shibasaki - Neurology, 1988 - AAN Enterprises
… We investigated the effect of arotinolol in 15 patients with essential tremor and found a … within 2 weeks after arotinolol therapy in all cases. The effects of arotinolol on diastolic blood …
Number of citations: 30 n.neurology.org
N TAKEKOSHI, E MURAKAMI, S MATSUI… - Japanese heart …, 1983 - jstage.jst.go.jp
The effects of a therapeutic dose of oral S-596 upon the cardiovascular response to intravenous isoproterenol and noradrenaline were studied in 2 hypertensive and 4 normotensive …
Number of citations: 15 www.jstage.jst.go.jp
YK Park, AM Kim, JW Jeong… - Korean Circulation …, 1990 - synapse.koreamed.org
… metabolic changes of arotinolol, a combined α and β blocker, 10-15mg of arotinolol twice a … Pulse rate reduced significantly(p<0.01) after 2weeks' treatment of arotinolol and average …
Number of citations: 7 synapse.koreamed.org
HY Aboul‐Enein, MM Hefnawy - Biomedical Chromatography, 2003 - Wiley Online Library
A sensitive enantioselective high-performance liquid chromatography (HPLC) method was developed and validated to determine S-(+)-and R-(−)-arotinolol in human plasma. Baseline …

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.